2,3-Dimethoxybenzonitrile

Catalog No.
S773052
CAS No.
5653-62-3
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzonitrile

CAS Number

5653-62-3

Product Name

2,3-Dimethoxybenzonitrile

IUPAC Name

2,3-dimethoxybenzonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3

InChI Key

LBXGBNHUNHWYRM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C#N

Synthesis:

2,3-Dimethoxybenzonitrile is a relatively simple molecule to synthesize, making it readily available for research purposes. Common methods involve reacting readily available starting materials, such as 2,3-dimethoxyaniline and formic acid, in the presence of a dehydrating agent like phosphorus pentoxide [].

Synthetic Intermediate:

Due to the presence of the reactive nitrile group, 2,3-dimethoxybenzonitrile serves as a valuable building block in organic synthesis. Researchers can utilize this molecule to access various complex molecules through a variety of chemical transformations. For example, the nitrile group can be converted into other functional groups, such as ketones, amides, or carboxylic acids, through well-established chemical reactions [].

Biological Activity Exploration:

The presence of the methoxy groups and the nitrile group in 2,3-dimethoxybenzonitrile raises the possibility of interesting biological activities. Researchers have investigated the potential of this molecule and its derivatives as anti-cancer agents, enzyme inhibitors, and antimicrobials. However, more research is needed to fully understand the potential therapeutic applications of 2,3-dimethoxybenzonitrile [, ].

Material Science Applications:

Recent research has explored the potential of 2,3-dimethoxybenzonitrile in material science applications. Studies have shown that this molecule can be incorporated into polymers to improve their thermal and mechanical properties []. This opens up new avenues for the development of novel materials with desired functionalities.

2,3-Dimethoxybenzonitrile is an aromatic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a nitrile functional group. Its molecular formula is C9H9NO2C_9H_{9}NO_2 and it has a molecular weight of approximately 163.18 g/mol. The compound is also known by several synonyms, including o-veratronitrile and benzonitrile, 2,3-dimethoxy. It is typically described as a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and ether .

Currently, there is no scientific research readily available on the specific mechanism of action of DMBN in biological systems. Its primary application seems to be in organic synthesis as a building block for other molecules.

DMBN is classified as a toxic and hazardous compound []. Here are some key safety concerns:

  • Toxicity: DMBN is harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin and eye irritation, respiratory problems, and other health effects [].
  • Flammability: Flash point is above 110 °C, indicating moderate flammability [].
  • Reactivity: DMBN should be stored away from oxidizing agents as it can react exothermically [].

  • Nucleophilic Substitution: The nitrile group can be replaced by nucleophiles, leading to the formation of amines or other functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.
  • Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using agents like potassium permanganate or chromium trioxide.

Research has indicated that 2,3-dimethoxybenzonitrile exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been investigated for their interactions with various biological targets, including enzymes and receptors. These interactions may lead to modulation of biochemical pathways, suggesting possible therapeutic applications .

The synthesis of 2,3-dimethoxybenzonitrile can be achieved through several methods:

  • Methylation of Benzonitriles: This method involves the introduction of methoxy groups onto a benzonitrile substrate using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate.
  • Direct Nitrilation: Another approach is the nitrilation of methoxy-substituted benzenes using sodium nitrite and hydrochloric acid under controlled conditions to yield 2,3-dimethoxybenzonitrile directly .

2,3-Dimethoxybenzonitrile finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
  • Pharmaceuticals: The compound and its derivatives are explored for potential therapeutic properties, making them valuable in drug development.
  • Material Science: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Studies on 2,3-dimethoxybenzonitrile have focused on its interactions with biomolecules. Research indicates that its structural features enable it to interact selectively with certain enzymes and receptors, which could lead to significant biological effects. For instance, investigations into its binding affinity have revealed insights into how modifications to its structure can enhance or inhibit biological activity .

Several compounds share structural similarities with 2,3-dimethoxybenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-Dibromo-2,3-dimethoxybenzonitrileBromine substitution on the benzene ringEnhanced reactivity due to bromine presence
2,3-Dibromo-4,5-dimethylbenzeneTwo bromine atoms on a dimethylated benzeneDifferent substitution pattern affecting properties
4,5-Dibromo-2,3-dimethoxybenzaldehydeAldehyde functional group instead of nitrilePotentially different reactivity profiles

Uniqueness

The uniqueness of 2,3-dimethoxybenzonitrile lies in its specific substitution pattern on the benzene ring and the presence of both methoxy and nitrile groups. This configuration imparts distinct chemical reactivity and physical properties compared to similar compounds. Its ability to participate in various

XLogP3

1.3

UNII

G1TE317GHW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5653-62-3

Wikipedia

2,3-Dimethoxybenzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types